molecular formula C20H25NO3 B12613969 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol CAS No. 920492-06-4

6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol

Cat. No.: B12613969
CAS No.: 920492-06-4
M. Wt: 327.4 g/mol
InChI Key: DYYVPUCUPNJSCF-UHFFFAOYSA-N
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Description

6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group, an imino group, and a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with 4-aminophenol to form an imine intermediate. This intermediate is then reacted with 6-bromohexanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexanal.

    Reduction: Formation of 6-(4-{(E)-[(4-Methoxyphenyl)amino]methyl}phenoxy)hexan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenoxy)hexan-1-ol
  • 6-(4-{(E)-[(4-Methylphenyl)imino]methyl}phenoxy)hexan-1-ol
  • 6-(4-{(E)-[(4-Chlorophenyl)imino]methyl}phenoxy)hexan-1-ol

Uniqueness

6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific structural features make it a valuable candidate for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

920492-06-4

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6-[4-[(4-methoxyphenyl)iminomethyl]phenoxy]hexan-1-ol

InChI

InChI=1S/C20H25NO3/c1-23-19-12-8-18(9-13-19)21-16-17-6-10-20(11-7-17)24-15-5-3-2-4-14-22/h6-13,16,22H,2-5,14-15H2,1H3

InChI Key

DYYVPUCUPNJSCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

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